molecular formula C11H13ClN2O3 B7870268 4-(4-Chloro-3-nitrobenzyl)morpholine

4-(4-Chloro-3-nitrobenzyl)morpholine

Cat. No.: B7870268
M. Wt: 256.68 g/mol
InChI Key: CAOQPPAZBJPMEK-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrobenzyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-chloro-3-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrobenzyl)morpholine typically involves the reaction of morpholine with 4-chloro-3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrobenzyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form the corresponding methoxy derivative.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium carbonate in dimethylformamide.

Major Products Formed

    Reduction: 4-(4-Amino-3-nitrobenzyl)morpholine.

    Substitution: 4-(4-Methoxy-3-nitrobenzyl)morpholine.

Scientific Research Applications

4-(4-Chloro-3-nitrobenzyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrobenzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-nitrophenyl)morpholine
  • 4-(4-Bromo-3-nitrobenzyl)morpholine
  • 4-(4-Methoxy-3-nitrobenzyl)morpholine

Uniqueness

4-(4-Chloro-3-nitrobenzyl)morpholine is unique due to the presence of both a chloro and a nitro group on the benzyl moiety, which can influence its reactivity and interaction with biological targets. The combination of these functional groups can provide a balance of electronic effects that make it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-[(4-chloro-3-nitrophenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c12-10-2-1-9(7-11(10)14(15)16)8-13-3-5-17-6-4-13/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOQPPAZBJPMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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